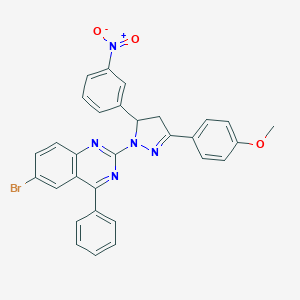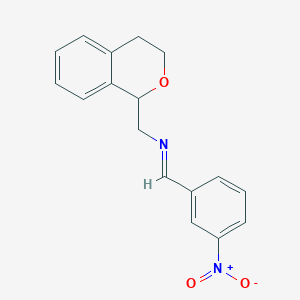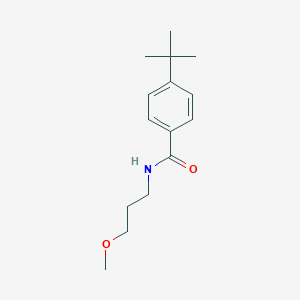
6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrN5O3 and its molecular weight is 580.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Antioxidants play a significant role in mitigating oxidative stress, contributing to various medical and pharmacological applications. Munteanu and Apetrei (2021) provide a comprehensive review of the analytical methods used in determining antioxidant activity, highlighting the importance of these compounds in fields ranging from food engineering to medicine. This context suggests that similar compounds to the one inquired may have potential uses in assessing antioxidant capacities in complex samples, utilizing methods like ORAC, HORAC, TRAP, and TOSC based on spectrophotometry or electrochemical biosensors for a more detailed understanding of their antioxidant properties (Munteanu & Apetrei, 2021).
Organic Pollutants Treatment
The treatment of organic pollutants using oxidoreductive enzymes presents an innovative approach to environmental remediation. Husain and Husain (2007) review the application of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes like laccases and peroxidases. This suggests potential research applications of similar compounds in studying the degradation pathways of organic pollutants and enhancing bioremediation techniques (Husain & Husain, 2007).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are critical in addressing the challenges of water scarcity and the persistence of recalcitrant compounds in the environment. Qutob et al. (2022) review the degradation of acetaminophen using AOPs, focusing on kinetics, mechanisms, by-products, and biotoxicity. This highlights the potential of similar compounds in contributing to the development of more efficient water treatment solutions by understanding their degradation pathways and impacts on environmental health (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
6-bromo-2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN5O3/c1-39-24-13-10-19(11-14-24)27-18-28(21-8-5-9-23(16-21)36(37)38)35(34-27)30-32-26-15-12-22(31)17-25(26)29(33-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCMJCAFVPGMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B406091.png)
![N,N'-bis[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]urea](/img/structure/B406093.png)

![4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406098.png)
![(2,6-Dimethylpiperidin-1-yl)[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B406099.png)
![N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]furan-2-carboxamide](/img/structure/B406100.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406101.png)


![4-[(2-benzoyl-4-chlorophenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406107.png)
![N-[4-({2-chloro-5-nitrobenzylidene}amino)phenyl]-N-methylacetamide](/img/structure/B406109.png)
![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)
![5-[2-(3-bromo-4-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406113.png)
![N'-(4-(Methylthio)benzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B406114.png)
